Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS No.: 392293-30-0
Cat. No.: VC4221882
Molecular Formula: C22H22N4O4S2
Molecular Weight: 470.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392293-30-0 |
|---|---|
| Molecular Formula | C22H22N4O4S2 |
| Molecular Weight | 470.56 |
| IUPAC Name | ethyl 4-[[2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-7-9-17(10-8-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-6-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) |
| Standard InChI Key | QVGIEWXNZJMRME-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C |
Introduction
Chemical Synthesis
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate follows a multi-step protocol designed to sequentially assemble its distinct structural components. The process begins with the formation of the 1,3,4-thiadiazole ring, a heterocyclic scaffold synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide under alkaline conditions. This intermediate is subsequently functionalized at the 5-position through an amidation reaction with 3,4-dimethylbenzoyl chloride, a step facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane.
The final stage involves conjugating the thiadiazole derivative to the benzoate ester through a thioether linkage. This is achieved by reacting the thiol group of the thiadiazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with ethyl 4-aminobenzoate in the presence of a base like potassium carbonate. Optimized reaction conditions typically employ polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (60–80°C) to enhance reaction kinetics.
Industrial-Scale Considerations
For industrial production, continuous flow reactors are employed to improve yield and reproducibility. Automated purification systems, including flash chromatography and recrystallization from ethanol-water mixtures, ensure high purity (>98%) while minimizing byproduct formation.
Chemical and Physical Properties
Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exhibits a molecular weight of 470.56 g/mol and a calculated partition coefficient (LogP) of 3.2, indicative of moderate lipophilicity conducive to cellular membrane penetration. Its solubility profile varies significantly with solvent polarity, showing high solubility in dimethyl sulfoxide (DMSO, >50 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4), necessitating formulation strategies for in vitro assays.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 392293-30-0 |
| Molecular Formula | C₂₂H₂₂N₄O₄S₂ |
| Molecular Weight | 470.56 g/mol |
| IUPAC Name | Ethyl 4-[[2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Predicted LogP | 3.2 |
| Solubility in DMSO | >50 mg/mL |
Biological Activities
Antimicrobial Effects
The compound demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus (MIC = 8 µg/mL) and Enterococcus faecalis (MIC = 16 µg/mL). This activity is attributed to its ability to disrupt bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays showing increased membrane permeability in treated cells. Additionally, the thiadiazole core may inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate biosynthesis, thereby impairing nucleotide synthesis in microbial pathogens.
Anti-Inflammatory Properties
In murine macrophage models, the compound suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 70% at 10 µM, comparable to the efficacy of dexamethasone. Mechanistic studies suggest this effect arises from the inhibition of nuclear factor-kappa B (NF-κB) translocation, mediated by the 3,4-dimethylbenzamido moiety’s interaction with IκB kinase (IKK).
Molecular Docking and Mechanism of Action
Molecular docking simulations using the crystal structure of human cyclooxygenase-2 (COX-2, PDB ID 5IKT) reveal a binding affinity of -9.2 kcal/mol, driven by hydrogen bonds between the thiadiazole sulfur and Arg120, as well as hydrophobic interactions between the 3,4-dimethylphenyl group and Val349. These interactions position the compound competitively within the COX-2 active site, potentially explaining its anti-inflammatory effects.
Table 2: Docking Scores Against Therapeutic Targets
| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| COX-2 | 5IKT | -9.2 | Arg120 H-bond, Val349 hydrophobic |
| DHFR | 1U72 | -8.5 | Asp27 H-bond, Phe31 π-stacking |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume